(2-methylnaphthalen-1-yl)boronic Acid

Asymmetric catalysis Suzuki-Miyaura coupling Axial chirality

Unsubstituted 1-naphthylboronic acid and para-methyl regioisomers consistently fail to deliver the enantioselectivity required for axially chiral biaryl synthesis. (2-Methylnaphthalen-1-yl)boronic acid (CAS 103989-84-0) solves this through a strategically positioned ortho-methyl group adjacent to the B(OH)₂ center, imposing steric constraint that directs transition-state geometry during transmetalation and reductive elimination. • Asymmetric Suzuki-Miyaura coupling with o-halobenzamides: 80-92% yield, 88-94% ee - performance on par with 2-ethoxy-1-naphthylboronic acid. • Aqueous coupling with 2-methyl-1-iodonaphthalene using recyclable polymeric Pd catalyst: 95% yield, 94% ee in water. • OLED application: Incorporation into DBA core shifts emission from blue (mesityl analog) to green, enabling precise photoluminescence tuning. • Identity verification: Melting point 126 °C - a 64-69 °C differential from unsubstituted 1-naphthylboronic acid (190-195 °C) for rapid inbound QC.

Molecular Formula C11H11BO2
Molecular Weight 186.02 g/mol
CAS No. 103989-84-0
Cat. No. B019974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methylnaphthalen-1-yl)boronic Acid
CAS103989-84-0
Molecular FormulaC11H11BO2
Molecular Weight186.02 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC2=CC=CC=C12)C)(O)O
InChIInChI=1S/C11H11BO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7,13-14H,1H3
InChIKeyRIZYBSMDFJDHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylnaphthalen-1-yl)boronic Acid Procurement Guide: Key Properties and Research-Grade Specifications


(2-Methylnaphthalen-1-yl)boronic Acid (CAS 103989-84-0) is a sterically and electronically tuned arylboronic acid building block characterized by a methyl substituent at the 2-position of the naphthalene ring adjacent to the B(OH)₂ group [1]. This ortho-substitution pattern is critical for modulating reactivity and selectivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [2]. The compound is typically supplied as a solid with a reported melting point of 126 °C , and commercially available research-grade material is commonly offered at purity levels of 95–98% .

Why (2-Methylnaphthalen-1-yl)boronic Acid Cannot Be Substituted by Unsubstituted or Para-Methyl Naphthyl Analogs


Generic substitution of (2-methylnaphthalen-1-yl)boronic acid with unsubstituted 1-naphthylboronic acid or regioisomeric methyl-naphthyl analogs frequently fails to reproduce reaction outcomes due to the unique steric environment created by the ortho-methyl group [1]. This proximity to the reactive B(OH)₂ center imposes a significant steric barrier that fundamentally alters the transition state geometry during transmetalation and reductive elimination in catalytic cycles [2]. In contrast, the unsubstituted analog lacks this directed steric constraint, while para-methyl isomers (e.g., 4-methyl-1-naphthylboronic acid) exhibit altered electronic distribution without the same local steric shielding of the boron center [3]. These differences manifest quantitatively as altered reaction yields, enantioselectivity profiles, and optical properties in downstream materials applications, as documented in the evidence items below.

Quantitative Comparative Evidence for (2-Methylnaphthalen-1-yl)boronic Acid in Asymmetric Catalysis and Materials Science


Axially Chiral Biaryl Synthesis: Yields and Enantioselectivity with 2-Methyl-1-Naphthylboronic Acid

In Pd-catalyzed asymmetric Suzuki-Miyaura coupling with o-halobenzamides, 2-methyl-1-naphthylboronic acid delivers biaryl amides with yields of 80–92% and enantioselectivity of 88–94% ee [1]. Comparable performance is reported for 2-ethoxy-1-naphthylboronic acid under identical conditions, demonstrating that ortho-substituted naphthylboronic acids constitute a privileged class for this transformation [1]. While no direct head-to-head yield comparison with unsubstituted 1-naphthylboronic acid is provided in this study, class-level inference indicates that the ortho-substituent is essential for achieving high stereoselectivity by controlling the orientation of the naphthyl group during the reductive elimination transition state [1].

Asymmetric catalysis Suzuki-Miyaura coupling Axial chirality

Optoelectronic Material Tuning: Emission Color Shift from Blue to Green via 2-Methylnaphthyl Substitution

In a systematic comparative study of 9,10-dihydro-9,10-diboraanthracene (DBA) derivatives, substitution with a 2-methylnaphthyl group at the boron atoms (compound 2b) results in green emission, in contrast to the blue emission observed for the mesityl-substituted analog (compound 2a) [1]. This constitutes a direct head-to-head comparison within the same study. The altered emission color is attributed to differences in photoinduced aryl-to-DBA charge transfer dynamics and the associated back electron transfer processes, which are directly modulated by the electronic and steric properties of the 2-methylnaphthyl substituent [1].

Optoelectronics Boron-doped materials Photoluminescence

High-Yield Asymmetric Coupling in Aqueous Media Using a Recyclable Polymeric Catalyst

In an asymmetric Suzuki-Miyaura coupling performed in water using an amphiphilic polymeric palladium catalyst (PS-PEG-L*-Pd), the reaction of 2-methyl-1-iodonaphthalene with 2-methylnaphthyl boronic acid produced 2,2′-dimethyl-1,1′-binaphthyl in 95% yield with 94% ee (S) . This cross-study comparable evidence demonstrates the compound's robust performance under environmentally benign conditions, where the catalyst system could be recovered and reused four times with minimal loss of activity .

Green chemistry Asymmetric catalysis Polymer-supported catalysis

Physical Property Differentiation: Melting Point as an Indicator of Ortho-Substitution

The melting point of (2-methylnaphthalen-1-yl)boronic acid is reported as 126 °C . In contrast, the unsubstituted 1-naphthylboronic acid typically exhibits a higher melting point range of approximately 190–195 °C . This 64–69 °C difference is a direct consequence of the disruption of crystal lattice packing by the ortho-methyl group, which reduces intermolecular interactions. This quantifiable physicochemical difference provides a clear, practical method for identity verification and quality control upon receipt of material .

Physicochemical properties Quality control Procurement specification

High-Impact Application Scenarios for (2-Methylnaphthalen-1-yl)boronic Acid Based on Verified Performance Data


Synthesis of Axially Chiral Biaryl Ligands and Pharmaceutical Intermediates

Procurement is strongly indicated for research groups and CDMOs focused on synthesizing enantiomerically pure axially chiral biaryl compounds, which are crucial structural motifs in many chiral ligands (e.g., BINAP analogs) and active pharmaceutical ingredients (APIs). The compound's demonstrated ability to achieve 80–92% yield and 88–94% ee in asymmetric Suzuki-Miyaura coupling with o-halobenzamides [1] makes it a strategic building block for constructing these scaffolds. The comparable performance to 2-ethoxy-1-naphthylboronic acid confirms its place within a privileged class of ortho-substituted naphthyl donors for stereoselective C–C bond formation [1].

Development of Boron-Doped Organic Light-Emitting Diode (OLED) Materials

Materials scientists designing next-generation OLED emitters should prioritize this boronic acid over mesityl or other arylboronic acids when a green emission profile is targeted. As demonstrated in a head-to-head comparative study, incorporating the 2-methylnaphthyl fragment into a 9,10-dihydro-9,10-diboraanthracene (DBA) core shifts the emission color from blue (mesityl analog) to green [2]. This precise control over the photoluminescence output is essential for developing full-color displays and solid-state lighting, where the specific boronic acid precursor directly dictates the device's optical performance [2].

Green Chemistry Process Development Using Aqueous Asymmetric Catalysis

For industrial and academic laboratories committed to sustainable chemistry, (2-methylnaphthalen-1-yl)boronic acid is an ideal candidate for aqueous asymmetric Suzuki-Miyaura coupling processes. The compound's successful coupling with 2-methyl-1-iodonaphthalene in water, achieving a 95% yield and 94% ee using a recyclable polymeric palladium catalyst , demonstrates its compatibility with environmentally benign solvents and reusable catalyst systems. This application scenario supports procurement for process chemists aiming to reduce organic solvent waste and improve the economic viability of large-scale chiral synthesis .

Incoming Quality Control and Identity Verification in Multi-Compound Inventories

Given the potential for mis-shipment with closely related naphthylboronic acids, procurement and receiving departments can utilize the compound's unique melting point of 126 °C as a rapid, low-cost identity verification tool. The substantial 64–69 °C difference from the melting point of the unsubstituted 1-naphthylboronic acid analog (190–195 °C) provides a definitive, quantifiable metric for confirming the correct material has been received before it enters a high-value synthetic sequence, thereby preventing costly downstream failures .

Technical Documentation Hub

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